molecular formula C14H17N3O4 B2808121 N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide CAS No. 1334370-44-3

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

Cat. No.: B2808121
CAS No.: 1334370-44-3
M. Wt: 291.307
InChI Key: CCNVQPBBMQQKHB-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyanophenyl group and a hydroxy-methoxy-methylpropyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide typically involves a multi-step process. One common method includes the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or strong acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce a primary amine.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-hydroxypropyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is unique due to the presence of both a hydroxy and methoxy group on the same carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(20,9-21-2)8-16-12(18)13(19)17-11-6-4-3-5-10(11)7-15/h3-6,20H,8-9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNVQPBBMQQKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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